

Technical Guide: 3-(2-Chloropyrimidin-4-yl)benzoic acid

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Compound of Interest

Compound Name: 3-(2-Chloropyrimidin-4-yl)benzoic acid

Cat. No.: B1427012

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological relevance, and associated experimental methodologies for **3-(2-Chloropyrimidin-4-yl)benzoic acid**. This molecule, belonging to the pyrimidine class of heterocyclic compounds, is of significant interest in medicinal chemistry and drug discovery, particularly in the context of kinase inhibition and oncology.

Core Compound Data

The fundamental physicochemical properties of **3-(2-Chloropyrimidin-4-yl)benzoic acid** are summarized below. Accurate molecular weight and formula are critical for all experimental and analytical procedures.

Parameter	Value	Reference
Molecular Formula	C ₁₁ H ₇ ClN ₂ O ₂	[1]
Molecular Weight	234.64 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C(=O)O</chem>	
InChI Key	PIFZVVITMGNVMA-UHFFFAOYSA-N	[2]
CAS Number	281232-89-1 (for the 4-yl isomer)	[2]

Synthetic Approaches

While a specific, detailed synthesis protocol for **3-(2-chloropyrimidin-4-yl)benzoic acid** is not readily available in the provided search results, a general synthetic strategy can be inferred from the synthesis of structurally similar compounds. A common approach involves the coupling of a substituted pyrimidine with a benzoic acid derivative. For instance, a plausible route could involve a Suzuki or Stille coupling reaction between a boronic acid or stannane derivative of benzoic acid and 2,4-dichloropyrimidine, followed by selective hydrolysis or further modification.

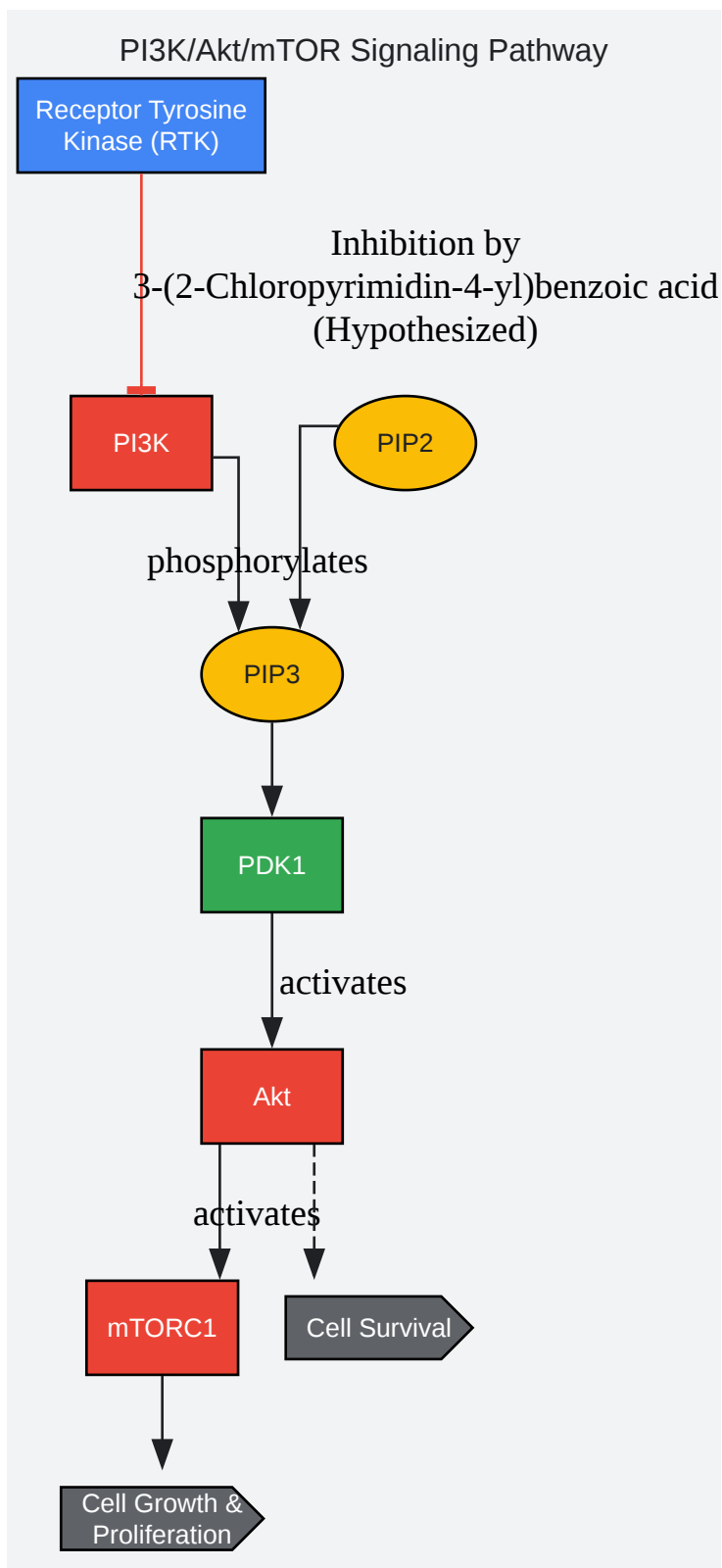
A representative synthesis for a related compound, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, involves the reaction of 2,4-dichloropyrimidine with N-methylindole in the presence of a Lewis acid catalyst like ferric chloride.[3] This suggests that direct arylation methods could be applicable for the synthesis of the target compound.

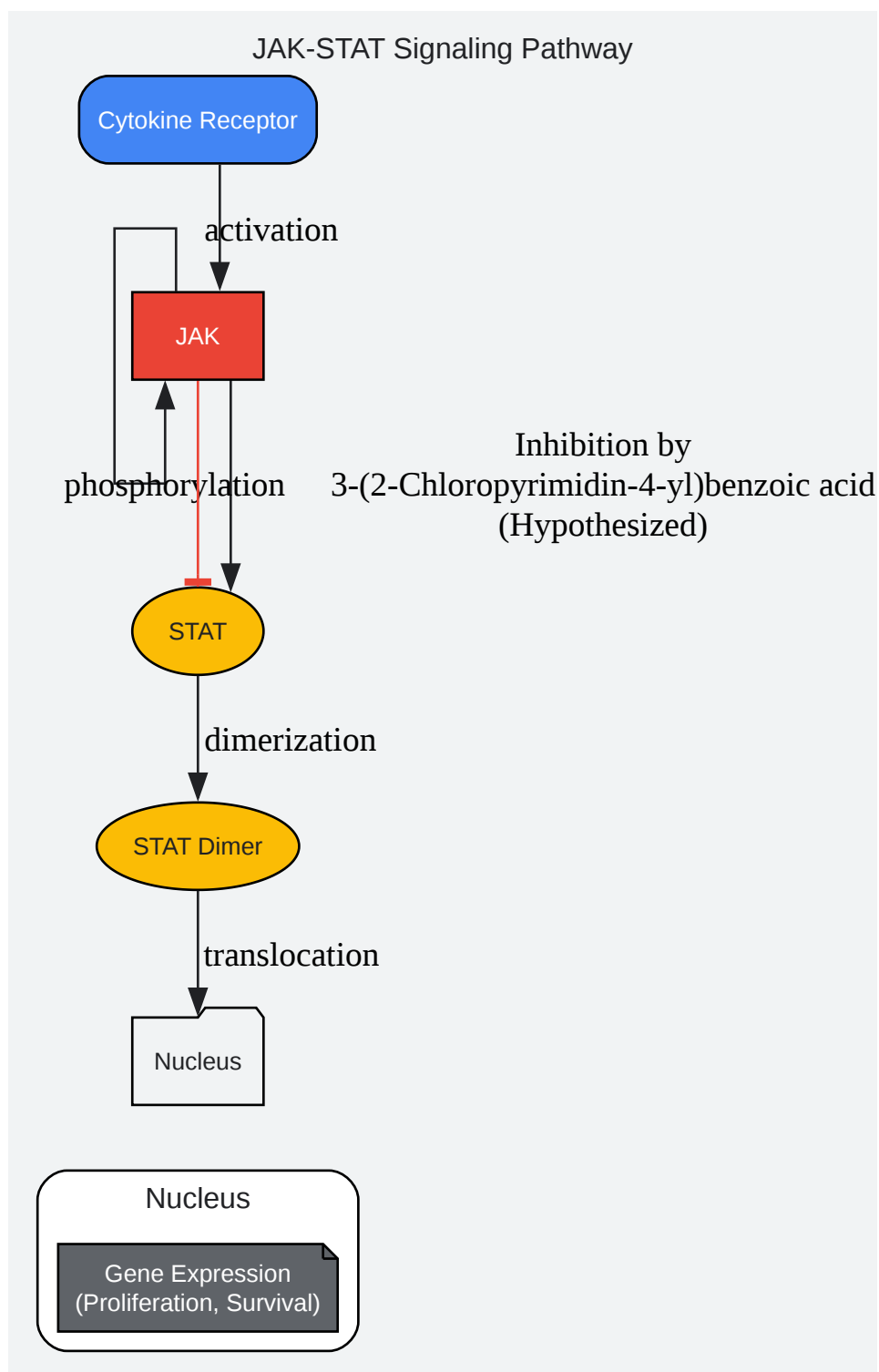
Potential Biological Activity and Signaling Pathways

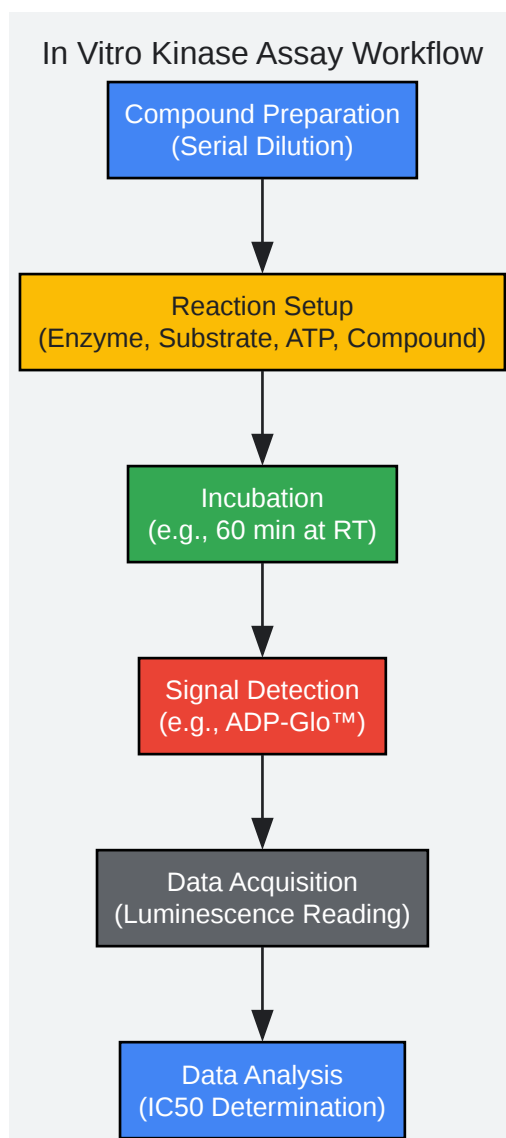
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated as inhibitors of protein kinases.[4][5] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6][7][8] Given its structure, **3-(2-Chloropyrimidin-4-yl)benzoic acid** is a candidate for investigation as an inhibitor of various kinases. Two key signaling pathways often targeted by such inhibitors are the PI3K/Akt/mTOR and JAK-STAT pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^{[6][7][9][10]} Its aberrant activation is a frequent event in a wide range of human cancers.^{[6][7]} Small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.







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